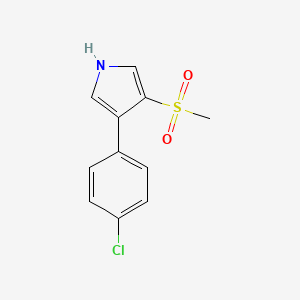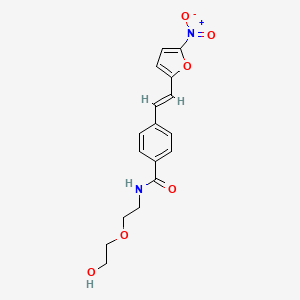
N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound that features a benzamide core with hydroxyethoxy and nitrofuran substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzamide Core: The initial step might involve the reaction of 4-aminobenzamide with 2-(2-chloroethoxy)ethanol under basic conditions to form the hydroxyethoxy-substituted benzamide.
Introduction of the Nitro Group: The nitrofuran moiety can be introduced via a nitration reaction, where the furan ring is nitrated using a mixture of nitric acid and sulfuric acid.
Vinylation: The final step could involve the vinylation of the benzamide core with the nitrofuran substituent using a suitable vinylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. The presence of the nitrofuran moiety is particularly interesting due to its known biological activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The hydroxyethoxy and nitrofuran groups may impart specific pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit specific enzymes. The nitrofuran moiety could be involved in redox reactions that generate reactive oxygen species, leading to cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: can be compared with other nitrofuran derivatives, such as nitrofurantoin and furazolidone, which are known for their antimicrobial properties.
Benzamide derivatives: Compounds like 4-hydroxybenzamide and 4-aminobenzamide can be compared in terms of their chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of hydroxyethoxy and nitrofuran groups, which may impart distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C17H18N2O6 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
N-[2-(2-hydroxyethoxy)ethyl]-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C17H18N2O6/c20-10-12-24-11-9-18-17(21)14-4-1-13(2-5-14)3-6-15-7-8-16(25-15)19(22)23/h1-8,20H,9-12H2,(H,18,21)/b6-3+ |
Clé InChI |
UQQLMIFUZOQGRC-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCOCCO |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


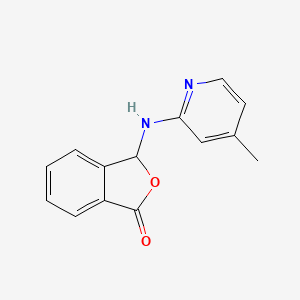
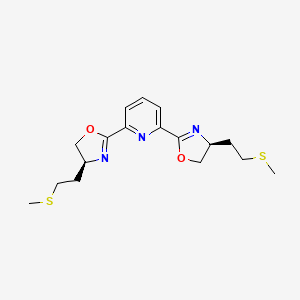
![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
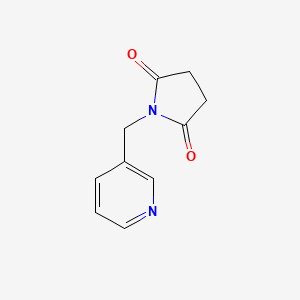
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
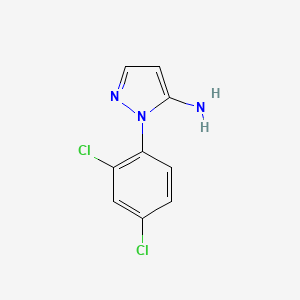
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)





